REACTION_CXSMILES
|
CN(C=O)C.[CH3:6][O:7][C:8]([CH2:10]P(OC)(OC)=O)=[O:9].[H-].[Na+].[CH2:19]1[O:29][C:22]2([CH2:27][CH2:26][C:25](=O)[CH2:24][CH2:23]2)[O:21][CH2:20]1>[Cl-].[NH4+]>[CH3:6][O:7][C:8](=[O:9])[CH:10]=[C:25]1[CH2:26][CH2:27][C:22]2([O:29][CH2:19][CH2:20][O:21]2)[CH2:23][CH2:24]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)CP(=O)(OC)OC
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
This suspension was stirred for 19 hours
|
Duration
|
19 h
|
Type
|
EXTRACTION
|
Details
|
followed by two extractions with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (hexane/ethyl acetate=5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C1CCC2(OCCO2)CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |